N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea
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Overview
Description
N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea is a synthetic organic compound belonging to the class of indazole derivatives.
Mechanism of Action
Target of Action
The primary targets of N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea are the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound acts by inhibiting, regulating, and/or modulating the activity of its primary targets . This leads to changes in the cell cycle progression and DNA damage response, which can be beneficial in the treatment of diseases such as cancer .
Biochemical Pathways
The affected pathways primarily involve cell cycle regulation and DNA damage response . The downstream effects include altered cell proliferation and survival, which can lead to the death of cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action include altered cell cycle progression and DNA damage response . This can lead to the death of cancer cells, providing a potential therapeutic benefit .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea typically involves the reaction of 2-methyl-4,5,6,7-tetrahydro-2H-indazole with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbamate
- N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)thiourea
- N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)amide
Uniqueness
N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea is unique due to its specific structure, which imparts distinct chemical and biological properties. Its urea moiety allows for unique interactions with biological targets, differentiating it from other similar compounds .
Properties
IUPAC Name |
1-methyl-1-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13(10(11)15)9-7-5-3-4-6-8(7)12-14(9)2/h3-6H2,1-2H3,(H2,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKRTHGBJYVGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)N(C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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